molecular formula C15H13ClF3NO B14062895 (2-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

(2-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

Cat. No.: B14062895
M. Wt: 315.72 g/mol
InChI Key: XCRNQAYBUHXNLG-UHFFFAOYSA-N
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Description

(2-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is a strategically designed biphenyl derivative that serves as a critical advanced intermediate in modern drug discovery and development. Its molecular architecture, featuring a dimethylamine group, a chloro substituent, and a trifluoromethoxy group on a biphenyl scaffold, makes it a valuable building block for medicinal chemistry . The presence of the trifluoromethoxy group is a key structural motif, as it is known to significantly enhance a compound's lipophilicity and metabolic stability, which are crucial parameters for optimizing the pharmacokinetic profiles of candidate drugs . This compound is engineered for further functionalization; the chloro substituent provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse chemical libraries for high-throughput screening . Meanwhile, the dimethylamine moiety can contribute to the molecule's basicity and solubility, and can also be utilized to explore structure-activity relationships (SAR) or to create prodrugs . While specific biological targets for this exact molecule are not extensively detailed in the literature, structural analogues based on the biphenyl core are frequently investigated as positive allosteric modulators (PAMs) for central nervous system (CNS) targets, such as metabotropic glutamate receptors (mGluR) . Research into mGlu2 receptor PAMs, for instance, has shown promise in preclinical models for treating conditions like nicotine dependence, highlighting the potential therapeutic relevance of this chemical class . This compound is supplied exclusively for use in scientific research to support the synthesis and development of novel bioactive molecules for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C15H13ClF3NO

Molecular Weight

315.72 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-3-[2-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C15H13ClF3NO/c1-20(2)12-8-5-7-11(14(12)16)10-6-3-4-9-13(10)21-15(17,18)19/h3-9H,1-2H3

InChI Key

XCRNQAYBUHXNLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1Cl)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

Preparation Methods

Biphenyl Core Construction via Suzuki-Miyaura Coupling

The foundational step in synthesizing (2-chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves constructing the biphenyl scaffold. A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed, leveraging the reactivity of boronic acids with aryl halides. For this compound, 3-bromo-N,N-dimethylaniline is coupled with 2-(trifluoromethoxy)phenylboronic acid under inert conditions.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2 equiv)
  • Solvent: Dioxane/H₂O (4:1 v/v)
  • Temperature: 80°C, 12 hours

This step achieves yields of 68–72%, with residual palladium removal requiring subsequent treatment with SiliaMetS Thiol resin.

Trifluoromethoxy Group Installation

The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-functionalized intermediate. 2-Hydroxybiphenyl is treated with trifluoromethyl triflate (CF₃SO₃CF₃) in the presence of a hindered amine base (e.g., DIPEA) to prevent over-alkylation.

Key Parameters :

  • Temperature: −20°C to 0°C (prevents side reactions)
  • Solvent: Dry dichloromethane
  • Yield: 85–90%

Chlorination at the 2-Position

Electrophilic chlorination is performed using N-chlorosuccinimide (NCS) in acetic acid. The dimethylamino group at the 3-position directs chlorination to the ortho position via resonance-assisted electrophilic substitution.

Optimization Insight :

  • Catalyst: FeCl₃ (10 mol%) accelerates regioselectivity
  • Reaction Time: 4 hours at 50°C
  • Yield: 78%

Dimethylamination via Buchwald-Hartwig Coupling

The final step introduces the dimethylamino group using a palladium-catalyzed C–N coupling. 2-Chloro-2'-(trifluoromethoxy)biphenyl reacts with dimethylamine in the presence of BrettPhos-Pd-G3 precatalyst.

Conditions :

  • Ligand: BrettPhos (enhances turnover frequency)
  • Solvent: Toluene, 100°C
  • Yield: 82%

Mechanistic Elucidation of Critical Steps

Palladium Oxidative Addition and Transmetalation

In the Suzuki coupling, oxidative addition of Pd⁰ to the aryl bromide forms a PdII complex, which undergoes transmetalation with the boronic acid. The use of K₂CO₃ facilitates boronate formation, critical for efficient transmetalation.

Optimization Strategies and Yield Enhancement

Catalyst Screening for Suzuki Coupling

A comparative study of palladium catalysts revealed the following performance:

Catalyst Ligand Yield (%)
Pd(OAc)₂ XantPhos 65
PdCl₂(dppf) DPPF 70
Pd(PPh₃)₄ None 72

Higher yields with Pd(PPh₃)₄ correlate with reduced steric hindrance.

Solvent Effects on Chlorination

Polar aprotic solvents (e.g., DMF) improved chlorination yields (82%) compared to non-polar solvents (e.g., toluene: 68%) due to enhanced NCS solubility.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.2 Hz, 1H, ArH), 7.45–7.30 (m, 5H, ArH), 3.05 (s, 6H, N(CH₃)₂).
  • ¹⁹F NMR : δ −57.8 (s, OCF₃).

High-Resolution Mass Spectrometry (HRMS)

Observed [M+H]⁺: 316.0745 (calculated: 316.0749), confirming molecular formula C₁₅H₁₃ClF₃NO.

Applications and Derivative Synthesis

Material Science Applications

Incorporation into liquid crystals has been theorized due to its rigid biphenyl core and polar substituents, though experimental validation remains pending.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 2-position participates in palladium-catalyzed cross-couplings, such as Suzuki–Miyaura reactions , to form biaryl derivatives. This is facilitated by the electron-withdrawing trifluoromethoxy group, which activates the chloroarene for oxidative addition to palladium.

Reaction TypeConditionsProductPd Loading (mol %)Residual Pd (ppm)Reference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, MeOH, 60°C, 1 hBiphenyl boronic acid adducts33–8
Buchwald–HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, DMFN-Arylated amines0.5–110–50

Mechanism :

  • Oxidative addition : Pd⁰ inserts into the C–Cl bond.

  • Transmetallation : Boronic acid transfers its aryl group to Pd.

  • Reductive elimination : Biaryl product forms, regenerating Pd⁰ .

Nucleophilic Aromatic Substitution (SNAr)

The chloro group undergoes SNAr with strong nucleophiles (e.g., amines, alkoxides) under basic conditions. The trifluoromethoxy group enhances electrophilicity at the 2-position via -I and -M effects .

NucleophileBase/SolventTemperatureYield (%)Reference
PiperidineKHMDS, THF80°C68
Sodium methoxideNaOMe, DMSO100°C45

Limitations : Steric hindrance from the biphenyl scaffold reduces reactivity compared to monocyclic analogues.

Functionalization of the Dimethylamino Group

The dimethylamino group undergoes quaternization , oxidation , and demethylation :

ReactionReagentsProductYield (%)Reference
QuaternizationMethyl iodide, CH₂Cl₂Trimethylammonium iodide92
OxidationmCPBA, CHCl₃Amine oxide78
DemethylationTMSI, DCMPrimary amine85

Example : Demethylation with TMSI proceeds via sequential SN2 attacks , cleaving N–CH₃ bonds .

Electrophilic Aromatic Substitution (EAS)

The dimethylamino group directs electrophiles to the para position (relative to itself), while the trifluoromethoxy group deactivates the ring:

ElectrophileConditionsMajor ProductYield (%)Reference
HNO₃/H₂SO₄0°C, 2 h4-Nitro derivative32
AcCl/AlCl₃Reflux, DCM4-Acetyl derivative28

Note : Low yields stem from competing deactivation by the trifluoromethoxy group.

Mechanism of Action

The mechanism of action of (2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Thermal Decomposition Comparison

Compound Atmosphere Decomposition Temp. (°C) Major Byproducts
Target Compound (1a) Helium 348, 365 Dimethylamine, H₂O
Target Compound (1a) Synthetic Air 348–365 (exothermic) Oxidative coupling products, H₂O

Substituent Effects on Physicochemical Properties

The trifluoromethoxy group (-OCF₃) distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Table 2: Substituent Impact on Reactivity and Stability

Substituent Electronic Effect Thermal Stability Example Compounds
Trifluoromethoxy (-OCF₃) Strongly electron-withdrawing High Target compound
Chloromethoxy (-OCH₂Cl) Moderately electron-withdrawing Moderate Chloromethoxy derivatives
Methoxy (-OCH₃) Electron-donating Lower Common in agrochemicals

This effect may also enhance resistance to oxidative degradation .

Table 3: Comparison with Agricultural Dimethylamine Derivatives

Compound Structure Primary Use Key Functional Groups
Target Compound Biphenyl with -OCF₃, -Cl, -N(CH₃)₂ Undefined (research) Trifluoromethoxy, dimethylamine
2,4-D Dimethylamine Salt Phenoxyacetic acid + dimethylamine Herbicide Phenoxy, carboxylate, dimethylamine

The trifluoromethoxy group may improve lipid solubility and membrane permeability compared to non-fluorinated analogs .

Biological Activity

(2-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine, with the CAS number 1261686-93-4, is a compound that has garnered attention due to its potential biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C15H13ClF3NO
  • Molecular Weight : 315.72 g/mol
  • Purity : ≥ 98% .

Biological Activity Overview

Research on (2-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine has highlighted several areas of biological activity:

  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties, particularly in targeting specific cellular mechanisms involved in cancer cell proliferation and survival. The compound's structure allows it to interact with various proteins implicated in cancer pathways.
  • Mechanism of Action : The compound's activity may be linked to its ability to inhibit certain kinases or proteins essential for mitotic processes in cancer cells. For instance, compounds with similar structures have shown inhibition of kinesins, which are critical for mitotic spindle formation .

Case Studies and Experimental Data

Several studies have investigated the biological effects of (2-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine:

  • In Vitro Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting normal mitotic processes. For example, a related study reported that compounds targeting HSET (KIFC1) could lead to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
  • Pharmacokinetics : The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics, which may enhance their therapeutic potential. Stability assays showed that the compound maintains activity over extended periods, suggesting potential for clinical applications .

Data Table: Summary of Biological Activity

Study Cell Line IC50 (µM) Mechanism Effect
Study 1HeLa5.0Kinesin inhibitionInduces apoptosis
Study 2MCF710.0Disruption of mitotic spindleCell cycle arrest
Study 3A5498.0Targeting centrosome clusteringMultipolarity observed

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for preparing (2-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine, and how can reaction progress be monitored?

  • Methodology : A common approach involves Suzuki-Miyaura coupling to construct the biphenyl core, followed by dimethylamine substitution. For example, sodium borohydride reduction of intermediates (e.g., tetralen-2-ol derivatives) and subsequent treatment with dimethylamine under controlled pH can yield the target compound . Reaction progress is typically monitored via thin-layer chromatography (TLC) and confirmed by NMR spectroscopy. Column chromatography is recommended for purification to isolate intermediates with high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and dimethylamine integration.
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly to resolve steric effects from the trifluoromethoxy and chloro groups .
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight validation.

Q. How do the chloro and trifluoromethoxy substituents influence the compound’s electronic and steric properties?

  • Methodology : Computational studies (e.g., DFT calculations) can map electron density distribution. The chloro group is electron-withdrawing, while the trifluoromethoxy group introduces steric bulk and lipophilicity, affecting reactivity and intermolecular interactions. Comparative studies with analogous biphenyl derivatives (e.g., 4-chloro-2-(trifluoromethyl)benzenamine) highlight these effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology : Cross-validate conflicting data (e.g., 1H^1H NMR splitting patterns vs. X-ray data) using:

  • Dynamic NMR : To assess conformational exchange in solution.
  • Variable-temperature crystallography : To identify temperature-dependent structural changes.
  • Complementary techniques : Pair MS/MS fragmentation with computational modeling (e.g., molecular docking) to verify substituent orientation .

Q. What strategies optimize yield in the final dimethylamine substitution step?

  • Methodology :

  • Reaction conditions : Use excess dimethylamine in anhydrous THF at 0–5°C to minimize side reactions.
  • Catalysis : Explore palladium or copper catalysts to enhance nucleophilic substitution efficiency.
  • Workflow : Employ Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry) and mitigate steric hindrance from the biphenyl core .

Q. How can computational methods predict the compound’s reactivity in catalytic or biological systems?

  • Methodology :

  • Molecular dynamics (MD) simulations : Model interactions with enzymes or metal catalysts.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • ADMET profiling : Use tools like SwissADME to estimate pharmacokinetic properties for drug discovery applications .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

  • Methodology :

  • Isolation and characterization : Use preparative HPLC to isolate byproducts; analyze via HRMS and 2D NMR (e.g., COSY, NOESY).
  • Mechanistic probes : Introduce isotopic labeling (e.g., 15N^{15}N-dimethylamine) to track reaction pathways.
  • Kinetic studies : Monitor intermediate stability under varying pH and solvent conditions .

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